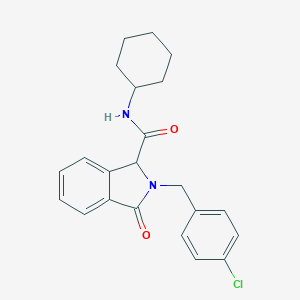![molecular formula C22H19N5O2S B293070 2-[(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B293070.png)
2-[(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as AD4-6, and it has shown promising results in various studies related to cancer research. AD4-6 is a heterocyclic compound that has a unique structure, making it a potential candidate for developing new drugs.
作用機序
The mechanism of action of AD4-6 involves the inhibition of the enzyme topoisomerase II. This enzyme plays a crucial role in DNA replication and is essential for the growth and proliferation of cancer cells. AD4-6 binds to the enzyme and prevents it from functioning, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
AD4-6 has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been found to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth. AD4-6 has also been found to enhance the immune response, leading to the destruction of cancer cells by the immune system.
実験室実験の利点と制限
AD4-6 has several advantages as a research tool. It is a potent inhibitor of topoisomerase II, making it a useful tool for studying the role of this enzyme in cancer. Moreover, it has shown selectivity towards cancer cells, making it a potential candidate for developing targeted therapies. However, the synthesis of AD4-6 is a complex process that requires expertise in organic chemistry. Moreover, the compound is relatively unstable, and its use requires specialized handling.
将来の方向性
There are several future directions for research related to AD4-6. One potential direction is the development of new analogs of AD4-6 that have improved stability and selectivity towards cancer cells. Moreover, the use of AD4-6 in combination with other anticancer agents may enhance its efficacy. Finally, the use of AD4-6 in clinical trials may lead to the development of new therapies for cancer.
合成法
The synthesis of AD4-6 involves a multistep process that begins with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminopyridine. The resulting product is then reacted with hydrazine hydrate to form the hydrazine derivative. Finally, the reaction of the hydrazine derivative with thiosemicarbazide yields AD4-6. The synthesis of AD4-6 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
AD4-6 has shown promising results in scientific research related to cancer. Several studies have demonstrated its potential as an anticancer agent. AD4-6 has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has shown selectivity towards cancer cells, making it a potential candidate for developing targeted therapies.
特性
分子式 |
C22H19N5O2S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
1-[(3-amino-4,6-diphenylfuro[2,3-b]pyridine-2-carbonyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C22H19N5O2S/c1-24-22(30)27-26-20(28)19-18(23)17-15(13-8-4-2-5-9-13)12-16(25-21(17)29-19)14-10-6-3-7-11-14/h2-12H,23H2,1H3,(H,26,28)(H2,24,27,30) |
InChIキー |
CKRKGFLETNZGNZ-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(O1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
正規SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(O1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![3-amino-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292991.png)
![7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B292993.png)
![11-(4-Chlorophenyl)-15-methyl-14-prop-2-enyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293001.png)
![11-(2-Chlorophenyl)-14,15-dimethyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293002.png)
![2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293003.png)
![11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293004.png)
![2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B293006.png)
![3-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293007.png)
![Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B293008.png)
![11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293009.png)
![5-Allyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293010.png)